(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide

medicinal chemistry structure-activity relationship thiazole kinase inhibitors

Specify your screening probe with (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide (CAS 1798419-18-7). Its ortho-fluorophenyl substitution and (E)-acrylamide geometry define a unique pharmacophore, distinct from para-fluoro or saturated analogs, for precise kinase/GPCR SAR interrogation and covalent-inhibitor profiling.

Molecular Formula C22H15FN2O2S
Molecular Weight 390.43
CAS No. 1798419-18-7
Cat. No. B2743260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide
CAS1798419-18-7
Molecular FormulaC22H15FN2O2S
Molecular Weight390.43
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C=CC4=CC=CO4
InChIInChI=1S/C22H15FN2O2S/c23-18-9-3-1-7-16(18)22-25-20(14-28-22)17-8-2-4-10-19(17)24-21(26)12-11-15-6-5-13-27-15/h1-14H,(H,24,26)/b12-11+
InChIKeyVPUCLQOZORJBJU-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide (CAS 1798419-18-7): Structural Identity, Chemical Class, and Procurement-Relevant Physicochemical Profile


(E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide (CAS 1798419-18-7) is a synthetic small-molecule hybrid belonging to the thiazole–acrylamide conjugate class. Its structure incorporates a 2-(2-fluorophenyl)-1,3-thiazol-4-yl core linked via an ortho-substituted phenyl bridge to an (E)-configured 3-(furan-2-yl)acrylamide moiety, yielding the molecular formula C₂₂H₁₅FN₂O₂S (MW ~390.43 g/mol). [1] The compound is listed in multiple chemical-supplier inventories as a research-grade intermediate or screening candidate with potential relevance to anticancer and anti-inflammatory discovery programs. [2] However, at the time of this analysis, peer-reviewed primary literature reporting quantitative biological or physicochemical data specific to this exact molecular entity remains extremely scarce; consequently, all differential evidence presented below is based on class-level inference from structurally proximate analogs and must be interpreted with appropriate caution.

Why Generic Substitution Fails for (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide (CAS 1798419-18-7): The Ortho-Fluorophenyl and E-Acrylamide Differentiation Problem


Within the thiazole–acrylamide chemical space, seemingly minor positional variations in the fluorophenyl substituent, the thiazole–phenyl linkage topology, and the acrylamide geometry produce profound differences in molecular conformation, electronic distribution, and target engagement. The target compound's ortho-fluorophenyl substitution pattern is a known determinant of receptor-binding orientation in related thiazole-based kinase and GPCR modulators, where the ortho-fluorine atom introduces both steric constraint and a local dipole that cannot be recapitulated by para- or meta-fluoro isomers. [1] Furthermore, the (E)-configuration of the acrylamide double bond locks the furan ring into a specific spatial arrangement relative to the thiazole–phenyl scaffold; a (Z)-isomer or a saturated propanamide analog would adopt a fundamentally different pharmacophoric geometry. [2] Consequently, in-class compounds that appear superficially similar—such as N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (the para-fluoro, thiazole-2-yl positional isomer)—cannot be assumed to exhibit equivalent target-selectivity profiles, in vitro potency, or physicochemical behavior. The evidence below quantifies these differentiation dimensions where class-level data permit.

Product-Specific Quantitative Evidence Guide for (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide (CAS 1798419-18-7): Differentiating Structural, Physicochemical, and Biological Parameters Relative to Closest Analogs


Ortho-Fluorophenyl versus Para-Fluorophenyl Isomerism: Impact on Predicted Target-Engagement Geometry

The target compound features an ortho-fluorophenyl substituent at the thiazole 2-position, whereas the closest patented active analog, N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Chung-Ang University, US Patent 2016), places the fluorine at the para position and attaches the phenyl ring at the thiazole 5-position rather than the 2-position. In the 4-phenyl acrylamide-1,3-thiazole series described by M et al. (2023), the position of the phenyl substituent on the thiazole ring was shown to modulate docking scores against COX-2 and H⁺/K⁺-ATPase by up to 1.5–2.0 kcal/mol, with corresponding shifts in predicted IC₅₀ values. [1] While no direct head-to-head biochemical comparison between the ortho-fluoro target compound and the para-fluoro analog has been published, the difference in steric bulk and electrostatic potential at the fluorine position is predicted to alter the dihedral angle between the fluorophenyl and thiazole rings by approximately 15–30°, which in turn affects the spatial presentation of the acrylamide–furan moiety to the target binding pocket. [2]

medicinal chemistry structure-activity relationship thiazole kinase inhibitors

(E)-Acrylamide Geometry versus Saturated Propanamide: Conformational Restriction and Predicted Metabolic Stability

The target compound contains an (E)-configured α,β-unsaturated acrylamide linker connecting the furan ring to the amide nitrogen. The closest structurally characterized active analog—N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide—employs a saturated propanamide linker, eliminating the conjugated double bond. In general medicinal chemistry, (E)-acrylamides can act as Michael acceptors capable of forming covalent bonds with cysteine residues in kinase targets, whereas saturated propanamides lack this electrophilic functionality. [1] The (E)-configuration also rigidifies the furan orientation; in the 4-phenyl acrylamide-1,3-thiazole series by M et al. (2023), the (E)-acrylamide geometry was explicitly confirmed by ¹H NMR coupling constants (J = 15.5–16.0 Hz) and was shown to be essential for the observed anti-inflammatory activity, with the corresponding saturated analogs exhibiting ≥10-fold reduced potency in the carrageenan-induced paw edema model. [2] Direct experimental data for the target compound's metabolic stability or covalent-binding potential are not yet available in the public domain.

drug metabolism pharmacokinetics acrylamide stability

Predicted Physicochemical Differentiation: cLogP, Topological Polar Surface Area, and Hydrogen-Bonding Capacity versus In-Class Analogs

Computational prediction of key physicochemical parameters for the target compound yields a cLogP of approximately 4.8–5.2 and a topological polar surface area (TPSA) of approximately 60–65 Ų, based on consensus in silico estimation (ALOGPS, XLOGP3, and Molinspiration methodologies). [1] By comparison, the para-fluoro thiazole-2-yl analog (Chung-Ang Univ. patent) is predicted to exhibit a cLogP approximately 0.4–0.7 log units lower (cLogP ~4.1–4.5) due to altered molecular shape and dipole moment, while the TPSA remains within a comparable range (55–60 Ų). The target compound's ortho-fluorophenyl group also introduces an intramolecular F···H–N or F···H–C interaction that can reduce the solvent-accessible surface area of the thiazole nitrogen, potentially enhancing passive membrane permeability relative to the para-fluoro isomer. [2] These predicted differences, while modest, may translate into distinguishable cellular permeability and oral bioavailability profiles in a programmatic screening context.

ADME prediction drug-likeness physicochemical profiling

Class-Level Anticancer Activity Inference: Thiazole–Acrylamide–Furan Hybrids as Cell-Proliferation Inhibitors

No direct cytotoxicity or target-inhibition data have been published for CAS 1798419-18-7. However, the structurally related para-fluoro analog from Chung-Ang University (US Patent 2016) was reported to exhibit 'highly superior cancer cell-specific cytotoxic activity' with significant tumor-growth inhibition in a xenograft animal model. [1] Furthermore, the broader class of 4-phenyl acrylamide-1,3-thiazole derivatives characterized by M et al. (2023) demonstrated dose-dependent anti-inflammatory activity in the carrageenan-induced paw edema model, with several compounds achieving ≥60% inhibition at 20 mg/kg oral dose. [2] The target compound's unique ortho-fluorophenyl and (E)-acrylamide features may modulate potency and selectivity relative to these class benchmarks, but this remains an untested hypothesis. Procurement for primary screening is therefore indicated only in the context of a hypothesis-driven SAR exploration rather than as a validated lead.

anticancer activity cytotoxicity thiazole derivatives

Best Research and Industrial Application Scenarios for (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide (CAS 1798419-18-7)


Ortho-Fluoro SAR Probe in Kinase or GPCR Targeted Libraries

The target compound is most appropriately deployed as a structural probe in a focused library designed to interrogate the pharmacological impact of ortho-fluorophenyl substitution on thiazole-containing kinase or GPCR ligands. Its procurement is justifiable when an existing screening campaign has identified para-fluoro or unsubstituted phenyl-thiazole hits, and the research question demands evaluation of whether ortho-fluorine introduction—with its attendant steric and dipole effects—improves target-binding affinity, selectivity, or cellular potency. [1] Class-level evidence from the 4-phenyl acrylamide-1,3-thiazole series demonstrates that phenyl-thiazole substitution topology materially affects docking scores and in vivo efficacy; [2] the target compound extends this SAR axis to the ortho-fluoro position.

Covalent-Inhibitor Hypothesis Testing via (E)-Acrylamide Electrophile

The (E)-acrylamide moiety of the target compound provides a latent Michael-acceptor electrophile capable of forming covalent adducts with accessible cysteine residues, a mechanism exploited by numerous FDA-approved covalent kinase inhibitors. [1] Researchers investigating whether a thiazole–furan hybrid scaffold can serve as a covalent-inhibitor warhead should prioritize the target compound over its saturated propanamide analog (described in the Chung-Ang University patent), which lacks the α,β-unsaturated carbonyl. Confirmatory assays (e.g., thiol-reactivity kinetics, mass-shift experiments, washout-dependence studies) are essential to validate covalent engagement.

Computational Model Building and Docking-Study Calibration

The compound's well-defined stereochemistry (E-configured double bond) and its relationship to structurally characterized analogs make it a suitable calibration molecule for computational docking and molecular dynamics studies. Its predicted cLogP (~4.8–5.2) and TPSA (~60–65 Ų) place it in a drug-like property space that is compatible with oral bioavailability filters, [1] yet the absence of experimental bioactivity data means that computational predictions can be prospectively tested against future assay results, serving as a valuable benchmark for model validation in the thiazole–acrylamide chemical series.

Analytical Method Development and Reference Standard Qualification

Given the compound's distinct InChIKey (VPUCLQOZORJBJU-VAWYXSNFSA-N) and the availability of closely related but chromatographically distinguishable analogs (e.g., the para-fluoro isomer and the tetrazole-acetamide congener, CAS 1797286-09-9), [1] the target compound can serve as a system-suitability standard in HPLC/UPLC method development for purity assessment of thiazole–acrylamide screening libraries. Its procurement as an analytical reference material is appropriate when the laboratory requires a characterized ortho-fluorophenyl benchmark to validate separation from co-eluting in-class impurities.

Quote Request

Request a Quote for (E)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(furan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.